molecular formula C14H15N3OS B2921149 N-(2,4-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE CAS No. 403835-63-2

N-(2,4-DIMETHYLPHENYL)-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE

Cat. No.: B2921149
CAS No.: 403835-63-2
M. Wt: 273.35
InChI Key: ZROSURQRAQTOIX-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic small molecule featuring a pyrimidine core linked to a dimethylphenylacetamide group via a sulfanyl bridge. This structure is of significant interest in medicinal chemistry and early-stage drug discovery research. Compounds containing pyrimidine and acetamide motifs are frequently investigated for their potential to interact with key biological targets . Specifically, molecules with similar structural frameworks have been studied for their inhibitory effects on various enzymes and kinases involved in cellular proliferation, suggesting potential applications in anticancer research . The presence of the 2,4-dimethylphenyl group may influence the compound's binding affinity and selectivity, making it a valuable scaffold for exploring structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or pharmacophore for the design and synthesis of novel bioactive molecules. It is also suitable for screening assays to identify potential therapeutic agents and for biochemical studies aimed at elucidating mechanisms of action. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-4-5-12(11(2)8-10)17-13(18)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROSURQRAQTOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dimethylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N2OSC_{15}H_{18}N_2OS. Its structure consists of a pyrimidine ring linked to a sulfanyl group and an acetamide moiety, which contributes to its biological properties.

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

  • Anticancer Activity
    • Several studies have evaluated the anticancer potential of compounds related to this structure. For instance, derivatives containing pyrimidine and thiazole rings have shown significant inhibitory effects on various cancer cell lines. The compound's mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth.
    • In vitro studies have demonstrated that certain derivatives exhibit IC50 values lower than established chemotherapeutic agents, indicating potent anticancer activity. For example, compounds similar to this compound have shown IC50 values ranging from 0.24 µM to 1.95 µM against various cancer cell lines including prostate and breast cancers .
Compound Cell Line IC50 (µM) Reference
N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (melanoma)1.95
Pyrimidine derivativesHCT-116 (colon cancer)0.80
Thiazole derivativesPC-3 (prostate cancer)0.67
  • Antiviral and Antimicrobial Properties
    • Compounds related to this structure have been reported to exhibit antiviral properties against influenza viruses and other pathogens. The mechanism often involves interference with viral replication processes .
    • Antimicrobial activity has also been documented, with certain derivatives showing efficacy against a range of bacterial strains .
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes such as alkaline phosphatase and other kinases involved in cancer progression. This inhibition is crucial as it can lead to reduced tumor growth and enhanced therapeutic outcomes .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrimidine derivatives, this compound was tested against several cancer cell lines including HCT-15 (colon cancer) and K-562 (leukemia). The results indicated significant growth inhibition with an overall growth percentage (GP) reduction observed at concentrations as low as 0.5 µM.

Case Study 2: Antiviral Activity

A separate investigation focused on the antiviral activity of related compounds against influenza virus strains demonstrated that these compounds could inhibit viral replication effectively in vitro. The study highlighted the importance of structural modifications in enhancing antiviral potency.

Comparison with Similar Compounds

Analysis :

  • Heterocyclic Moieties : The pyrimidin-2-ylsulfanyl group distinguishes the target compound from triazole (WH7) or pyridine-based derivatives (533, 602). Sulfanyl groups may enhance redox activity or metal coordination, influencing mode of action .

Comparison with Fungicidal Acetamides

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) is a fungicide targeting oomycete pathogens.

Parameter Target Compound Oxadixyl
Aromatic Substituent 2,4-Dimethylphenyl 2,6-Dimethylphenyl
Functional Groups Pyrimidin-2-ylsulfanyl, acetamide Methoxy, oxazolidinyl, acetamide
Application Unknown (hypothesized herbicidal) Fungicidal (oomycete inhibition)

Analysis :

  • The 2,6-dimethyl configuration in oxadixyl may optimize steric effects for fungal enzyme inhibition, whereas the 2,4-dimethyl group in the target compound could favor interactions with plant auxin receptors .

Sulfanyl-Containing Analogues

N-Allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide (CAS 339097-62-0) shares the sulfanyl-acetamide core but differs in substituents:

Parameter Target Compound N-Allyl-2-[(2,6-DCP)sulfanyl]acetamide
Aromatic Substituent 2,4-Dimethylphenyl 2,6-Dichlorophenyl
Additional Groups Pyrimidin-2-ylsulfanyl Allyl, dichlorophenyl
Molecular Weight Not reported 276.18 g/mol

Analysis :

  • The allyl group may confer reactivity toward nucleophilic targets, unlike the pyrimidine ring in the target compound .

Research Findings and Gaps

  • Biological Activity : While structural analogues like WH7 and 533 exhibit herbicidal activity via auxin mimicry , the target compound’s pyrimidinyl-sulfanyl group may confer unique properties (e.g., kinase inhibition or antimicrobial effects) that remain unexplored.
  • Physicochemical Properties : Computational modeling predicts moderate lipophilicity (logP ~2.5–3.0) for the target compound, comparable to oxadixyl (logP 2.8) but lower than chlorinated derivatives like 533 (logP ~3.5) .
  • Synthetic Accessibility: The pyrimidin-2-ylsulfanyl group may complicate synthesis compared to simpler phenoxy or pyridine derivatives, necessitating optimized coupling protocols.

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